molecular formula C14H11F6N3O B2437938 N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine CAS No. 338792-54-4

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Cat. No.: B2437938
CAS No.: 338792-54-4
M. Wt: 351.252
InChI Key: OZCWQYIBKQBFNS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and phenoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its stability and bioactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine
  • 4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
  • N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Uniqueness

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is unique due to the combination of trifluoromethyl groups and the phenoxy substituent on the pyrimidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c1-23(2)12-21-10(14(18,19)20)7-11(22-12)24-9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCWQYIBKQBFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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